molecular formula C20H17NO7 B2681510 Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 315237-76-4

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2681510
CAS No.: 315237-76-4
M. Wt: 383.356
InChI Key: SDDIUWSJAFDUNL-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 3-nitrobenzoyloxy substituent at the 5-position and an isopropyl ester at the 3-position of the benzofuran core.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-11(2)26-20(23)18-12(3)27-17-8-7-15(10-16(17)18)28-19(22)13-5-4-6-14(9-13)21(24)25/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDIUWSJAFDUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via an esterification reaction between the benzofuran derivative and 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol, typically using a catalyst like sulfuric acid or a coupling reagent like DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or nitrobenzoyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Biological Activities

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate exhibits various biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis.
  • Antioxidant Activity : Its structure suggests possible antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Anti-inflammatory Mechanism

Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzofuran core can also interact with cellular components, modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Isopropyl 5-(Isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Molecular Formula: C₁₇H₂₀O₅ (vs. C₂₀H₁₇NO₇ for the target compound) .
  • Structural Differences: The 3-nitrobenzoyloxy group in the target is replaced with an isobutyryloxy (2-methylpropanoyloxy) group.
  • The isobutyryloxy group may enhance lipophilicity compared to the nitrobenzoyloxy substituent, affecting membrane permeability in biological systems. The isopropyl ester group is retained, suggesting similar metabolic stability to the target compound .

Isopropyl 6-Bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate

  • Molecular Formula: C₂₀H₁₆BrNO₇ (vs. C₂₀H₁₇NO₇ for the target) .
  • Structural Differences : A bromine atom is added at the 6-position of the benzofuran core.
  • Implications: Bromination increases molecular weight and introduces steric bulk, which could hinder interactions with biological targets or enzymes. The electron-withdrawing nitro group remains, but the bromine may alter regioselectivity in further substitution reactions.

2-Methoxyethyl 2-Methyl-5-((5-Nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate

  • Molecular Formula: C₁₉H₁₆N₂O₉ (vs. C₂₀H₁₇NO₇ for the target) .
  • Structural Differences :
    • The 3-nitrobenzoyloxy group is replaced with a 5-nitrofuran-2-carbonyloxy substituent.
    • The ester group is 2-methoxyethyl instead of isopropyl.
  • Implications: The nitrofuran moiety introduces a heterocyclic nitro group, which may confer distinct electronic properties compared to the aromatic nitrobenzoyl group.

Methyl 2-Methyl-5-((2-Methylbenzoyl)oxy)benzofuran-3-carboxylate

  • Molecular Formula: C₁₉H₁₆O₅ (vs. C₂₀H₁₇NO₇ for the target) .
  • Structural Differences :
    • The 3-nitrobenzoyloxy group is replaced with a 2-methylbenzoyloxy substituent.
    • The ester group is methyl instead of isopropyl.
  • Implications: The methylbenzoyloxy group lacks electron-withdrawing effects, reducing the compound’s electrophilicity.

Biological Activity

Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate, a compound with the CAS number 308296-46-0, belongs to a class of benzofuran derivatives that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N1O7C_{20}H_{19}N_{1}O_{7}, with a molecular weight of approximately 369.37 g/mol. The compound features a benzofuran core substituted with both isopropyl and nitrobenzoyl groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 4.9–17 µM against Gram-positive bacteria, suggesting a promising profile for further development as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of inflammatory diseases. In vitro studies have shown that similar benzofuran compounds can reduce the production of nitric oxide and prostaglandins in macrophages, indicating their utility in treating inflammatory conditions .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a pivotal role in inflammation.
  • Modulation of Cell Signaling Pathways : These compounds may influence various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Antioxidant Activity : Some benzofuran derivatives exhibit antioxidant properties, which could contribute to their overall therapeutic effects.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several benzofuran derivatives against MRSA and other pathogens. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, highlighting their potential as effective alternatives in antibiotic-resistant infections .

Anti-inflammatory Research

In another investigation focusing on anti-inflammatory effects, researchers evaluated the impact of related benzofuran compounds on cytokine release in human cell lines. The study found that these compounds effectively reduced the levels of TNF-alpha and IL-6, markers associated with inflammation .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC: 4.9–17 µM against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6 release
CytotoxicityLow cytotoxicity observed in preliminary studies

Q & A

Q. What are the key synthetic challenges in preparing Isopropyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzofuran core, including esterification, nitration, and coupling reactions. A critical challenge is controlling regioselectivity during the introduction of the 3-nitrobenzoyloxy group at the 5-position of benzofuran. Optimizing temperature (e.g., 0–5°C for nitrobenzoylation to avoid side reactions) and solvent polarity (e.g., dichloromethane for improved solubility of intermediates) is essential. Catalytic methods, such as using DMAP (4-dimethylaminopyridine) for ester bond formation, can enhance yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from unreacted nitrobenzoyl chloride or byproducts .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, while 1H^1H- and 13C^{13}C-NMR spectroscopy confirm substitution patterns (e.g., splitting of aromatic protons due to nitro and ester groups). Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch of the ester (~1740 cm1^{-1}) and nitro group (~1520 cm1^{-1}). X-ray crystallography (using SHELX software ) resolves ambiguities in stereochemistry, particularly if the benzofuran core adopts non-planar conformations.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrobenzoyloxy group in downstream derivatization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing that the nitro group’s electron-withdrawing effect activates the adjacent carbonyl for nucleophilic substitution. Molecular electrostatic potential (MEP) maps highlight regions susceptible to electrophilic attack, guiding the design of derivatives (e.g., replacing nitro with amino groups via catalytic hydrogenation) . Software like Gaussian or ORCA is recommended for simulating reaction pathways and transition states .

Q. What experimental strategies resolve contradictions in biological activity data across cell-based assays?

Discrepancies in cytotoxicity or enzyme inhibition may arise from differences in cell permeability or metabolic stability. A tiered approach is advised:

  • Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify IC50_{50} values across cell lines (e.g., MCF-7 vs. HeLa) .
  • Metabolite stability assays : Use liver microsomes to assess degradation rates.
  • Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets like kinases or proteases .

Q. How does the nitro group influence the compound’s electronic properties and intermolecular interactions?

The nitro group’s strong electron-withdrawing effect reduces electron density on the benzofuran ring, as shown by Hammett constants (σmeta=0.71\sigma_{meta} = 0.71). This polarizes the molecule, enhancing dipole-dipole interactions in crystal packing (observed via Hirshfeld surface analysis) and increasing solubility in polar aprotic solvents like DMSO. Nitro-to-amine reduction (via Pd/C and H2_2) significantly alters electronic properties, shifting UV-Vis absorption maxima by ~30 nm, which is relevant for photodynamic therapy applications .

Methodological Comparisons

Q. What are the advantages of using SHELXL over other refinement tools for crystallographic analysis of this compound?

SHELXL excels in handling anisotropic displacement parameters for heavy atoms (e.g., nitro group oxygens) and refining hydrogen bonding networks. Its robust least-squares algorithms minimize residuals (R1<0.05R_1 < 0.05) even with twinned crystals. Comparative studies show SHELXL outperforms REFMAC5 in modeling disorder in the isopropyl ester moiety .

Q. How do substitution patterns at the benzofuran 5-position affect bioactivity?

Replacing 3-nitrobenzoyloxy with 4-fluorobenzoyloxy (as in Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) increases lipophilicity (clogP +0.5) and enhances blood-brain barrier penetration in murine models. Conversely, chlorobenzoyl derivatives show higher cytotoxicity (IC50_{50} ~2 µM vs. 10 µM for nitro) due to stronger electrophilic character .

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